BenchChemオンラインストアへようこそ!

2-Aziridinecarboxamide

Chemoselectivity Nucleophilic Ring Opening Cysteine Protease Inhibition

This non-activated aziridine offers a unique, non-mutagenic profile absent in cyanoaziridine analogs. Its selective, pH-independent reactivity with S-nucleophiles makes it an essential probe for studying extracellular cysteine proteases in tumor invasion. With distinct enantiomer-specific cytotoxicity and a 21°C melting point difference between racemic and enantiopure forms, it serves as a critical control for differentiating targeted protease inhibition from general DNA toxicity. Stock is limited; inquire for R&D quantities.

Molecular Formula C3H6N2O
Molecular Weight 86.09 g/mol
CAS No. 91433-16-8
Cat. No. B8802606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aziridinecarboxamide
CAS91433-16-8
Molecular FormulaC3H6N2O
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESC1C(N1)C(=O)N
InChIInChI=1S/C3H6N2O/c4-3(6)2-1-5-2/h2,5H,1H2,(H2,4,6)
InChIKeyLZRVAAYXGFWSDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aziridinecarboxamide (CAS 91433-16-8) Leakadine: Core Properties and Procurement Identity


2-Aziridinecarboxamide (CAS 91433-16-8), also known as 2-carbamoylaziridine and by the drug name Leakadine, is a simple, non-activated aziridine derivative with the molecular formula C3H6N2O and a molecular weight of 86.09 g/mol . It is characterized by a reactive, strained three-membered aziridine ring, but notably lacks electron-withdrawing activating groups found on many other cytotoxic aziridines [1]. Its key physicochemical properties include a predicted density of 1.3±0.1 g/cm³, a boiling point of 309.7±31.0 °C at 760 mmHg, and a high aqueous solubility reflected in its calculated ACD/LogP of -2.17 [2].

Why 2-Aziridinecarboxamide Cannot Be Replaced by Other Aziridines


Aziridine derivatives exhibit profound differences in biological activity and safety profiles based on subtle changes in ring substitution and stereochemistry. 2-Aziridinecarboxamide is unique among its class due to its lack of mutagenic potential, a consequence of its specific reactivity profile that spares nucleic acid alkylation [1]. In stark contrast, closely related analogs like 2-cyanoaziridine-1-carboxamides (e.g., imexon, AMP423) are pro-oxidant DNA-damaging agents, and aziridine-2-carboxylic acid (Az-COOH) is a potent, non-selective cysteine protease inhibitor that is magnitudes of order more reactive [2][3]. Furthermore, the chirality of the aziridine ring matters, as the (S)- and (R)-enantiomers of 2-aziridinecarboxamide have distinct physical and cytotoxic properties [4]. These compound-specific differences in target engagement and safety preclude simple substitution.

Quantitative Differentiation of 2-Aziridinecarboxamide (Leakadine) Against Key Comparators


pH-Dependent Chemoselectivity: Exclusive Thiol Reactivity in Aqueous Solutions

2-Aziridinecarboxamide (Leakadine) demonstrates a unique pH-dependent chemoselectivity profile. Unlike N- and O-nucleophiles, which require acidic conditions for ring opening, S-nucleophiles (like cysteine thiols) react with Leakadine irrespective of pH and at a significantly higher reaction rate [1]. This is in contrast to more reactive aziridines, such as those with electron-withdrawing substituents (e.g., 2-cyanoaziridine derivatives like imexon), which broadly alkylate nucleic acids and proteins [2].

Chemoselectivity Nucleophilic Ring Opening Cysteine Protease Inhibition

Stereochemistry Impacts Physicochemical Properties: 21°C Melting Point Differential

The racemic mixture of 2-aziridinecarboxamide has a significantly different melting point compared to its enantiomerically pure forms. X-ray data reveal a 21°C large melting point difference between the racemic and homochiral forms [1]. This physical property has direct implications for formulation development and solid-state characterization.

Chiral Resolution Polymorphism Enantiomer Purity

Enantiomer-Specific Cytotoxicity: (S)-Form Outperforms (R)-Form in Vitro

Despite the overall low cytotoxicity of the compound class, the (S)-enantiomer of aziridine-2-carboxamide demonstrates a quantifiable advantage in cytotoxicity over the (R)-enantiomer in vitro [1]. This stereoselective biological activity is a key differentiator for research focused on chiral pharmacology.

Enantioselective Cytotoxicity Cancer Cell Lines Chiral Pharmacology

Non-Mutagenic Profile: A Quantitative Safety Advantage Over DNA-Alkylating Aziridines

In stark contrast to the majority of aziridines, which are potent alkylating agents and thus highly mutagenic, 2-aziridinecarboxamide (Az-CONH2) does not attack nucleic acids and therefore has no mutagenic potential [1]. This is a critical safety-related differentiation. For example, the parent compound aziridine (ethyleneimine) and 2-cyanoaziridine derivatives like imexon are known DNA-damaging agents with significant mutagenic liability [2].

Genotoxicity Safety Profile Mutagenicity

Magnitude of Difference in Cysteine Protease Inhibition: 2-Aziridinecarboxamide vs. Aziridine-2-carboxylic Acid

While aziridine-2-carboxylic acid (Az-COOH) is a potent cysteine protease inhibitor, its amide, 2-aziridinecarboxamide (Az-CONH2), is a significantly weaker inhibitor of the same enzymes, being described as 'magnitudes of order less potent' [1]. This stark difference in potency, attributed to the lower reactivity of the amide toward cysteine thiols compared to the carboxylic acid or methyl ester, is a key differentiator for applications requiring a specific inhibition window.

Cysteine Protease Enzyme Inhibition Potency Comparison

Clinical Dosing and Immunomodulation: Defined Activity in Human Patients

2-Aziridinecarboxamide (Leakadine) has a defined clinical dosing schedule with a measurable immunostimulatory effect. In a study of 57 patients with disseminated tumors, intravenous administration of 600 mg/m² daily for 10 days resulted in normalization of the OKT4/OKT8 T-cell ratio [1]. This clinical evidence is absent for many closely related, purely research-grade analogs like AMP423 or other 2-cyanoaziridine derivatives, which have only reached preclinical stages [2].

Clinical Pharmacology Immunostimulation Cancer Adjuvant

Procurement-Driven Application Scenarios for 2-Aziridinecarboxamide (Leakadine)


Investigating Cysteine Protease-Mediated Cancer Cell Invasion

The selective, pH-independent reactivity of 2-aziridinecarboxamide with S-nucleophiles, as demonstrated by NMR studies, makes it a prime candidate for probing the role of extracellular cysteine proteases in tumor invasion and metastasis [1]. Its non-mutagenic profile ensures that observed effects are not confounded by general DNA toxicity [2].

Chiral Pharmacology Studies and Enantiomeric Purity Quality Control

The 21°C melting point difference between racemic and enantiopure forms of 2-aziridinecarboxamide provides a straightforward quality control metric [1]. Furthermore, the enhanced cytotoxicity of the (S)-enantiomer over the (R)-enantiomer mandates the use of homochiral material for any rigorous in vitro pharmacological assessment [1].

Preclinical Modeling of Non-Genotoxic Immunomodulation

The compound's established clinical track record for normalizing the OKT4/OKT8 T-cell ratio at a defined dose (600 mg/m²/day) in cancer patients makes it a valuable tool for translational studies aiming to model immunomodulatory therapies without the confounding factor of genotoxicity, a common issue with other aziridine-based cancer drugs like imexon or thiotepa [1][2].

Differentiating Between PDI Isoform Inhibition

Given that 2-aziridinecarboxamide is a weak, non-selective cysteine protease inhibitor compared to aziridine-2-carboxylic acid derivatives, it serves as a useful control compound in assays designed to profile novel, potent PDI inhibitors. Researchers can use it to establish a baseline for non-specific aziridine reactivity versus targeted inhibition of PDIA1 or PDIA3 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Aziridinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.